AZD5213
Overview
Description
AZD-5213 is a highly selective histamine H3 receptor antagonist. It has been developed to achieve a pharmacokinetic profile that permits circadian fluctuations of histamine H3 receptor occupancy. This compound has shown efficacy in rodent behavioral models of cognition and has been studied for its potential benefits in cognitive disorders .
Preparation Methods
The synthetic routes and reaction conditions for AZD-5213 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
AZD-5213 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AZD-5213 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study histamine H3 receptor interactions and signaling pathways.
Biology: Investigated for its role in regulating sleep-wake cycles, cognition, and food intake.
Medicine: Explored as a potential therapeutic agent for cognitive disorders, including Alzheimer’s disease and mild cognitive impairment.
Industry: Utilized in preclinical and clinical research to evaluate its safety, efficacy, and pharmacokinetic properties
Mechanism of Action
AZD-5213 acts as an antagonist (inverse agonist) at the histamine H3 receptor. By binding to this receptor, it inhibits the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine. This modulation of neurotransmitter release is believed to contribute to its effects on cognition and sleep-wake regulation .
Comparison with Similar Compounds
AZD-5213 is unique in its ability to achieve high daytime and low nocturnal histamine H3 receptor occupancy, which may reduce the risk of sleep disruption while maintaining daytime efficacy. Similar compounds include:
Bavisant: Another histamine H3 receptor antagonist with similar applications in cognitive disorders.
Pitolisant: A histamine H3 receptor antagonist used for the treatment of narcolepsy.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine receptor functions.
AZD-5213 stands out due to its specific pharmacokinetic profile and its potential to optimize the balance between efficacy and side effects .
Biological Activity
AZD5213 is a novel compound developed as a selective antagonist of the histamine H3 receptor (H3R). This receptor plays a crucial role in various physiological processes, including cognition, wake-sleep regulation, and neurotransmitter release. The following sections outline the biological activity of this compound, including its pharmacological properties, preclinical and clinical findings, and implications for therapeutic use.
Pharmacological Profile
This compound exhibits potent antagonistic activity against the H3 receptor. Its pharmacological profile includes:
- Potency :
- Ki value: 0.5 nM
- IC50 value: 3 nM
- Selectivity :
- Greater than 10 μM for 335 other receptors and enzymes
- In vivo occupancy :
- pKi values in various models (rat, mouse, non-human primate): 8.5, 8.3, and 8.4 respectively
- Pharmacokinetics :
- Rapid absorption with a Tmax of 0.7-2.0 hours
- Terminal half-life (t½): 5-7 hours
These characteristics indicate that this compound can effectively occupy H3 receptors in vivo, which is critical for its therapeutic effects .
This compound functions as a competitive and reversible antagonist at the H3 receptor, leading to several downstream effects:
- Neurotransmitter Release : In vivo studies have shown that this compound triggers the release of key neurotransmitters such as:
- Histamine
- Acetylcholine
- Dopamine
- Norepinephrine
This release occurs in the rat prefrontal cortex following administration at doses as low as 0.33 mg/kg .
Efficacy in Preclinical Models
This compound has demonstrated efficacy in various preclinical models related to cognitive function and pain:
- Cognitive Enhancement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in novel object recognition tasks .
- Pain Models : The compound has also been effective in reversing neuropathic pain in rodent models .
Clinical Findings
This compound has undergone several clinical trials to assess its safety and efficacy:
- Safety Profile :
- Clinical Trials :
Case Studies
Several case studies highlight the potential of this compound in treating cognitive disorders:
- A study involving young male volunteers demonstrated that this compound could achieve high daytime and low nighttime receptor occupancy, potentially minimizing sleep disruption while maintaining cognitive benefits .
- Another trial showed significant improvements in cognitive tasks among participants receiving this compound compared to placebo groups .
Summary Table of Key Findings
Characteristic | Value |
---|---|
Ki (H3R) | 0.5 nM |
IC50 | 3 nM |
Selectivity | >10 μM for other receptors |
Tmax | 0.7-2.0 hours |
Terminal Half-Life | 5-7 hours |
Common AEs | Sleep disorder, night sweats, nausea |
Clinical Trials Phase | II for Tourette's syndrome & neuropathic pain |
Properties
CAS No. |
1119807-02-1 |
---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |
InChI Key |
VCQZCDSEWSFTPO-SJORKVTESA-N |
SMILES |
NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4 |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-5213 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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